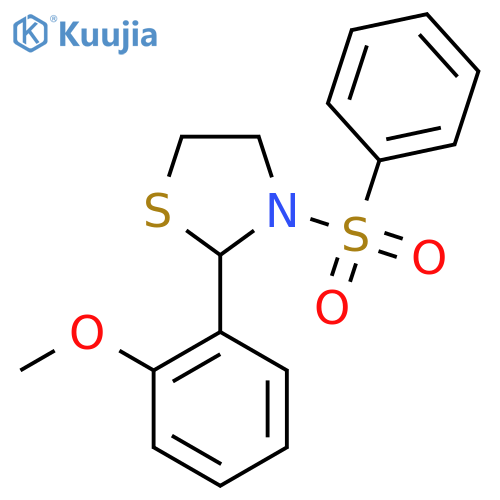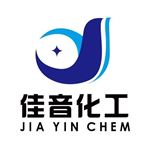Cas no 397283-53-3 (3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine)
3-(ベンゼンスルホニル)-2-(2-メトキシフェニル)-1,3-チアゾリジンは、有機合成化学において重要な中間体として利用される化合物です。ベンゼンスルホニル基とメトキシフェニル基を有するチアゾリジン骨格を特徴とし、高い反応性と安定性を兼ね備えています。特に医薬品や農薬の合成において、キラル補助剤や構造ユニットとして有用です。分子内に硫黄原子を含むため、特異的な電子特性を示し、複雑な有機分子の構築に適しています。また、結晶性が良好なため精製が容易で、再現性の高い反応が可能です。

397283-53-3 structure
商品名:3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine 化学的及び物理的性質
名前と識別子
-
- 3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine
- cid_4174260
- CHEMBL2000414
- BDBM91482
- HMS1422O06
- SR-01000449374-1
- 2-(2-methoxyphenyl)-3-(phenylsulfonyl)thiazolidine
- 3-(benzenesulfonyl)-2-(2-methoxyphenyl)thiazolidine
- SR-01000449374
- Z57289601
- MLS002170316
- 397283-53-3
- Oprea1_133748
- SMR001250633
- IFLab1_003834
- 3-besyl-2-(2-methoxyphenyl)thiazolidine
- EU-0073326
- AKOS001185866
- 2-(2-methoxyphenyl)-3-(phenylsulfonyl)-1,3-thiazolidine
- IDI1_009941
- F0804-1164
-
- インチ: 1S/C16H17NO3S2/c1-20-15-10-6-5-9-14(15)16-17(11-12-21-16)22(18,19)13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3
- InChIKey: YUBRXPLLZQONCZ-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1)(N1CCSC1C1C=CC=CC=1OC)(=O)=O
計算された属性
- せいみつぶんしりょう: 335.06498575g/mol
- どういたいしつりょう: 335.06498575g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 457
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 80.3Ų
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0804-1164-5μmol |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine |
397283-53-3 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0804-1164-2mg |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine |
397283-53-3 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F0804-1164-10μmol |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine |
397283-53-3 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0804-1164-3mg |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine |
397283-53-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0804-1164-1mg |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine |
397283-53-3 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F0804-1164-5mg |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine |
397283-53-3 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0804-1164-4mg |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine |
397283-53-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F0804-1164-10mg |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine |
397283-53-3 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
| Life Chemicals | F0804-1164-2μmol |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine |
397283-53-3 | 90%+ | 2μmol |
$57.0 | 2023-07-28 |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine 関連文献
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
397283-53-3 (3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine) 関連製品
- 61549-49-3(9-Decenenitrile)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量